

Deptropine: A Potential Repurposed Antihistamine for Oncological Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deptropine*

Cat. No.: *B1209320*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The repurposing of existing drugs for new therapeutic indications presents a streamlined and cost-effective approach to expanding the oncological armamentarium.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide explores the emerging potential of **deptropine**, a known H1-histamine and muscarinic receptor antagonist, as a candidate for cancer therapy. Preclinical evidence, particularly in hepatocellular carcinoma and breast cancer, suggests that **deptropine** may exert potent anti-tumor effects through a novel mechanism of action involving the modulation of autophagy. This document provides a comprehensive overview of the existing data, detailed experimental protocols, and the underlying signaling pathways associated with **deptropine**'s anticancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **deptropine**'s efficacy in cancer models.

Table 1: In Vitro Efficacy of Deptropine in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Reference
Hep3B	Hepatocellular Carcinoma	IC50	Not explicitly stated, but showed potent inhibition	[6][7][8]
HepG2	Hepatocellular Carcinoma	IC50	Not explicitly stated, but showed potent inhibition	[6][7][8]
MDA-MB-231	Breast Cancer (Stem Cell Enriched)	IC50	~5 µM	[9]
Breast Cancer Stem Cells (BCSCs)	Breast Cancer	Effect	Inhibition of cell viability and mammosphere formation	[10]

Table 2: In Vivo Efficacy of Depropine

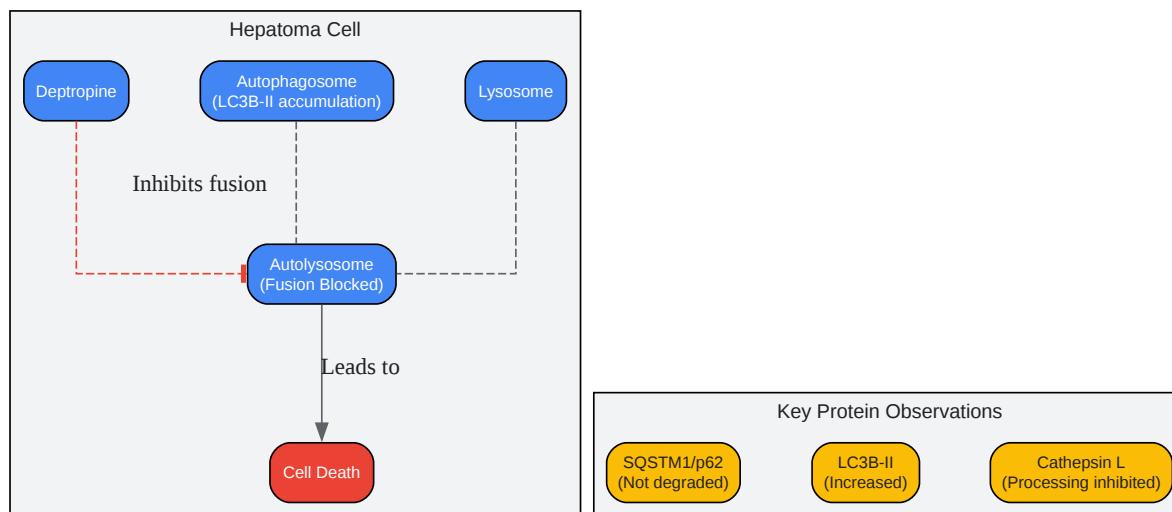
Animal Model	Cancer Type	Treatment	Outcome	Reference
Xenograft Nude Mice	Hepatocellular Carcinoma (Hep3B cells)	2.5 mg/kg Depropine	Significant inhibition of tumor growth	[6][7]

Mechanism of Action: Inhibition of Autophagy

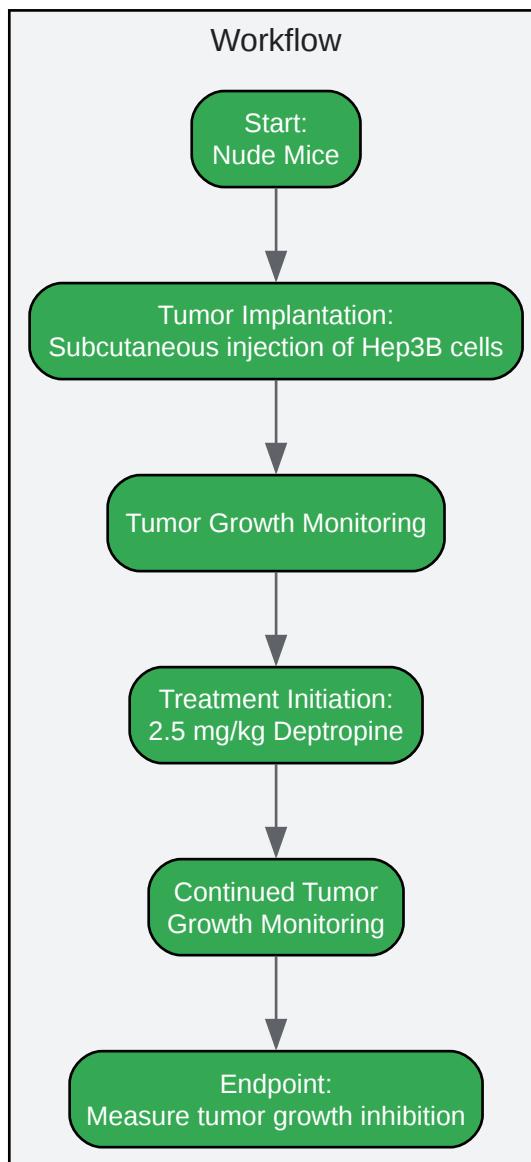
In hepatocellular carcinoma cells, **depropine**'s primary mechanism of action is the induction of cell death through the inhibition of autophagy at a late stage.[6][7][8] Specifically, it blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent cell death.[6][7][8] This is supported by the observation of increased expression of light chain 3B-II (LC3B-II) without a corresponding degradation of sequestosome 1 (SQSTM1/p62).[6][7][8] Furthermore, **depropine** was found to inhibit the processing of cathepsin L, a lysosomal cysteine protease.[6][7] Notably, other key autophagy-related proteins

such as ATG7, VPS34, phosphorylated AMPK, and phosphorylated Akt remained unchanged, suggesting a specific effect on the final stages of the autophagic process.[6][7][8]

Deptrapine's Proposed Mechanism of Action in Hepatoma Cells



In Vivo Xenograft Study Workflow

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- To cite this document: BenchChem. [Deptropine: A Potential Repurposed Antihistamine for Oncological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209320#deptropine-s-potential-as-a-repurposed-drug-for-oncology]

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